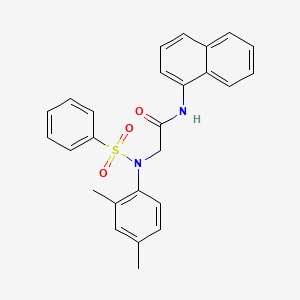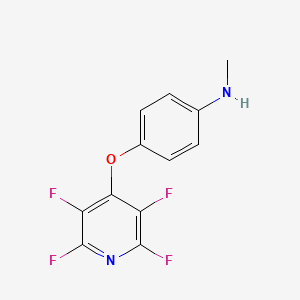
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline is a fluorinated aromatic amine compound. The presence of fluorine atoms in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline typically involves the nucleophilic substitution of pentafluoropyridine with an appropriate nucleophile. For instance, the reaction of pentafluoropyridine with N-methylaniline under basic conditions can yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Wirkmechanismus
The mechanism by which N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the pyridine ring can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: A similar compound with a methyl group instead of the N-methyl-4-oxyaniline moiety.
3,5-Difluoro-4-methyl-6-(2-propoxy-ethylamino)-pyridin-2-yloxy-benzamidine: Another fluorinated pyridine derivative with different substituents.
Uniqueness
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline is unique due to the presence of both the N-methyl-4-oxyaniline and the tetrafluoropyridine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
672887-35-3 |
|---|---|
Molekularformel |
C12H8F4N2O |
Molekulargewicht |
272.20 g/mol |
IUPAC-Name |
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H8F4N2O/c1-17-6-2-4-7(5-3-6)19-10-8(13)11(15)18-12(16)9(10)14/h2-5,17H,1H3 |
InChI-Schlüssel |
QNTVJUDODDAUOK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)OC2=C(C(=NC(=C2F)F)F)F |
Löslichkeit |
6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


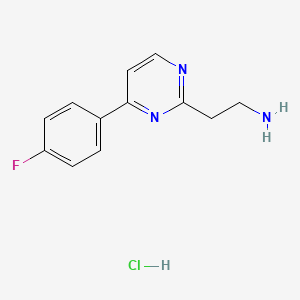


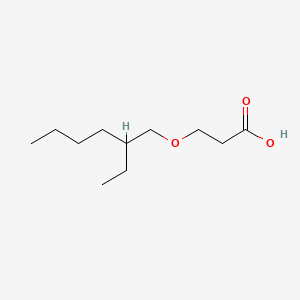
![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

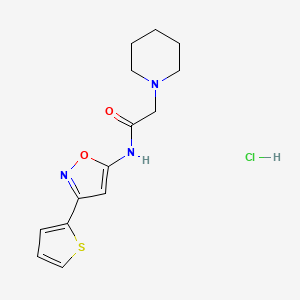
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
